molecular formula C7H5N3O2 B1593632 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione CAS No. 4430-77-7

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Cat. No. B1593632
CAS RN: 4430-77-7
M. Wt: 163.13 g/mol
InChI Key: DKOROYSYZIOJRG-UHFFFAOYSA-N
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Patent
US06613766B1

Procedure details

Hydrazine hydrate (13.09 g, 0.261 mol) was added to a stirred solution of pyridine-2,3-dicarboxylic anhydride (30.0 g, 0.201 mol) and sodium acetate (21.45 g, 0.261 mol) in 40% acetic acid/water (400 ml). The reaction was heated at reflux for 3 days under nitrogen. The yellow precipitate was filtered off and washed successively with water (4×200 ml), hexane (3×150 ml) and diethyl ether (3×150 ml) to give the title-compound (25.0 g, 76%), 1H NMR (250 MHz, d6-DMSO) δ 7.90 (1H, q, J=4.5Hz, Ar—H), 8.51 (1H, d, J=4.5Hz, Ar—H), 9.13 (1H, d, J=4.6Hz, Ar—H), 11.65 (2H, br s, 2 of NH); MS (ES+) m/e 164 [MH]+.
Quantity
13.09 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:10](O[C:13](=[O:14])[C:5]=12)=[O:11].C([O-])(=O)C.[Na+]>C(O)(=O)C.O>[N:4]1[C:5]2[C:13](=[O:14])[NH:2][NH:3][C:10](=[O:11])[C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
13.09 g
Type
reactant
Smiles
O.NN
Name
Quantity
30 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(=O)OC2=O
Name
Quantity
21.45 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days under nitrogen
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered off
WASH
Type
WASH
Details
washed successively with water (4×200 ml), hexane (3×150 ml) and diethyl ether (3×150 ml)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=C1C(NNC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.